molecular formula C10H12BrNO3 B6223254 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide CAS No. 2763759-75-5

6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide

Cat. No. B6223254
CAS RN: 2763759-75-5
M. Wt: 274.1
InChI Key:
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Description

6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide, or 6-OHQ-HBr, is a chemical compound that has a variety of applications in scientific research. It has been used in various biochemical and physiological experiments, and has been studied for its potential applications in the medical field.

Scientific Research Applications

6-OHQ-HBr has been used in a variety of scientific research applications. One of the most common applications is in the field of biochemistry, where it has been used to study the effects of various biochemical pathways. It has also been used to study the mechanism of action of certain drugs, as well as to study the effects of different hormones on biological processes. In addition, 6-OHQ-HBr has been used in studies of cellular metabolism, as well as in studies of the effects of various environmental toxins on cells.

Mechanism of Action

The mechanism of action of 6-OHQ-HBr is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are hormones that play a role in various physiological processes, such as inflammation and pain. It is also believed that 6-OHQ-HBr may act as an antioxidant, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
6-OHQ-HBr has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the production of prostaglandins, which can lead to reduced inflammation and pain. It has also been shown to have antioxidant effects, which can help protect cells from damage caused by free radicals. In addition, 6-OHQ-HBr has been shown to reduce the activity of certain enzymes, which can lead to decreased levels of certain hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

The use of 6-OHQ-HBr in laboratory experiments has several advantages. First, it is relatively easy to synthesize and can be stored for long periods of time. Second, it is relatively non-toxic and has no known side effects. Finally, it has been shown to have a variety of biochemical and physiological effects, which can be useful in studying various biological processes.
However, there are some limitations to using 6-OHQ-HBr in laboratory experiments. First, it is not yet fully understood how it works, which means that it may not be suitable for use in certain experiments. Second, it is not very soluble in water, which can make it difficult to use in certain experiments. Finally, it is not widely available, which can make it difficult to obtain for certain experiments.

Future Directions

The potential applications of 6-OHQ-HBr are still being explored. One potential future direction is the use of 6-OHQ-HBr in medical treatments, such as for the treatment of inflammation and pain. Another potential future direction is the use of 6-OHQ-HBr in the study of cellular metabolism, as well as the effects of different environmental toxins on cells. Finally, 6-OHQ-HBr could be used in the study of the mechanisms of action of various drugs, as well as the effects of different hormones on biological processes.

Synthesis Methods

6-OHQ-HBr can be synthesized using a variety of methods. One of the most common methods is the reaction of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid with hydrobromic acid, which is then followed by the addition of a reducing agent, such as sodium borohydride. The resulting product is 6-OHQ-HBr. Other methods of synthesis include the reaction of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid with bromoacetic acid, as well as the reaction of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid with bromoacetaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide involves the condensation of 2-aminoacetophenone with ethyl acetoacetate to form 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, which is then reduced to 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. The final step involves the addition of hydrobromic acid to the carboxylic acid to form the hydrobromide salt.", "Starting Materials": [ "2-aminoacetophenone", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "hydrobromic acid" ], "Reaction": [ "Step 1: Condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of acetic acid to form 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.", "Step 2: Reduction of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one with sodium borohydride to form 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.", "Step 3: Addition of hydrobromic acid to the carboxylic acid to form the hydrobromide salt of 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid." ] }

CAS RN

2763759-75-5

Product Name

6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrobromide

Molecular Formula

C10H12BrNO3

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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